Iopamidol-d8
Description
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Properties
CAS No. |
1795778-90-3 |
|---|---|
Molecular Formula |
C17H22I3N3O8 |
Molecular Weight |
785.138 |
IUPAC Name |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonyms |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8; Iomapidol-d8; B-15000-d8; SQ-13396-d8; Iopamiro-d8; Iopamiron-d8; Isovue-d8; Jopamiro-d8; Niopam-d8; Solutrast-d8; |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Methodologies for Iopamidol D8
The synthesis of Iopamidol-d8 is a multi-step process that parallels the synthesis of its non-deuterated counterpart, Iopamidol (B1672082). The core strategy involves the introduction of deuterium (B1214612) atoms via a deuterated key intermediate, ensuring precise and stable isotopic labeling.
The general synthesis of Iopamidol typically begins with 5-aminoisophthalic acid, which is iodinated to form 5-amino-2,4,6-triiodoisophthalic acid. This intermediate is then converted to its corresponding acid chloride. A crucial step in the synthesis is the acylation of the 5-amino group with (S)-2-acetoxypropionyl chloride to introduce the chiral side chain. google.comgoogle.com The final step involves the amidation of the two carboxylic acid groups with serinol (2-amino-1,3-propanediol). google.comresearchgate.net
For the synthesis of this compound, the isotopic enrichment is achieved by utilizing a deuterated version of serinol, specifically 2-amino-1,3-propanediol-d4, where the four hydrogens on the two primary alcohol carbons are replaced with deuterium. The structure of this compound indicates that the deuterium atoms are located on the N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side chains. lgcstandards.commedchemexpress.com The synthesis, therefore, employs a deuterated serinol derivative which is reacted with 5-((S)-2-(acetoxy)propionamido)-2,4,6-triiodoisophthaloyl dichloride. This reaction forms the penta-acetylated precursor of this compound. The final step is a deprotection reaction, typically an acid-catalyzed hydrolysis, which removes the five acetyl protecting groups to yield the final this compound product. google.com
The isotopic enrichment methodology is thus reliant on the chemical synthesis using a starting material with a high degree of deuteration at specific positions. This approach ensures that the isotopic labels are incorporated into the molecular backbone in a stable, non-exchangeable manner. The efficiency of the isotopic enrichment is therefore determined by the isotopic purity of the deuterated serinol precursor used in the synthesis.
Characterization of Isotopic Homogeneity and Labeling Efficiency
Mass Spectrometry (MS) Applications of this compound as an Internal Standard
The use of stable isotopically labeled (SIL) compounds like this compound as internal standards is a preferred approach in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov This preference stems from the ability of SIL internal standards to closely mimic the analyte's behavior during sample preparation and analysis, leading to more accurate and precise quantification. scispace.comepa.gov this compound has been successfully employed as an internal standard for the quantification of Iopamidol and other structurally related iodinated X-ray contrast media, such as iohexol (B1672079), iomeprol, and iopromide (B1672085), in various complex matrices. urv.cat
Development and Validation of Quantitative Bioanalytical Methods (e.g., LC-MS/MS, GC-MS)
The development and validation of robust quantitative bioanalytical methods are fundamental in pharmaceutical and environmental analysis. bioanalysis-zone.comresearchgate.net LC-MS/MS is a powerful technique widely used for its sensitivity, selectivity, and wide dynamic range in quantifying drugs and their metabolites in biological matrices. bioanalysis-zone.comnih.gov The validation process ensures that the analytical method is suitable for its intended purpose and involves evaluating parameters such as specificity, linearity, precision, accuracy, and robustness. scielo.brresearchgate.netnih.gov
In the context of Iopamidol analysis, methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are developed and validated using this compound as an internal standard. nih.govbioone.org This approach allows for the accurate determination of Iopamidol concentrations in various samples, including environmental water and biological fluids. nih.govsci-hub.se For instance, a validated LC-MS/MS method was developed for the simultaneous determination of several iodinated X-ray contrast media, including Iopamidol, in water samples, where this compound was used to compensate for matrix effects. nih.gov
The following table provides an example of parameters often assessed during the validation of such analytical methods.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. mdpi.com |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15%. mdpi.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 85-115% of the nominal concentration. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant effect on the results from minor changes in method parameters. scielo.br |
Matrix Effect Compensation and Ion Suppression Studies using this compound
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a significant challenge in quantitative LC-MS analysis. science.govnih.gov It can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov The use of a stable isotopically labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. nih.govurv.cat
Because this compound has nearly identical physicochemical properties and chromatographic retention time to Iopamidol, it experiences the same degree of ion suppression or enhancement. scispace.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to more accurate and reliable results. lcms.cz Studies have demonstrated that the use of this compound as an internal standard effectively compensates for matrix effects in the analysis of Iopamidol in complex matrices like surface water and sludge. nih.govurv.cat
Calibration Curve Construction and Linearity Assessment with Deuterated Standards
In quantitative analysis, a calibration curve is constructed by plotting the response of the analytical instrument against the known concentration of the analyte. nih.govannlabmed.org When using a deuterated internal standard like this compound, the calibration curve is typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. researchgate.net This ratiometric approach helps to correct for variations in sample injection volume and instrument response. nih.gov
The linearity of the calibration curve is a critical parameter evaluated during method validation. researchgate.net A linear relationship between the concentration and the response ratio over a defined range indicates that the method is capable of providing accurate results within that range. nih.gov A minimum of five to six non-zero calibrators are typically used to construct the calibration curve. annlabmed.org The linearity is assessed by the correlation coefficient (r) or the coefficient of determination (r²), with a value close to 1 indicating a strong linear relationship. researchgate.netnih.gov The use of deuterated standards like this compound generally results in excellent linearity, with r² values often exceeding 0.99. mdpi.comnih.gov
The table below illustrates a typical calibration curve data set for the analysis of Iopamidol using this compound as an internal standard.
| Iopamidol Concentration (ng/mL) | Iopamidol Peak Area | This compound Peak Area | Peak Area Ratio (Iopamidol/Iopamidol-d8) |
| 5 | 12,500 | 100,000 | 0.125 |
| 10 | 25,200 | 101,000 | 0.250 |
| 50 | 126,000 | 100,500 | 1.254 |
| 100 | 251,000 | 99,800 | 2.515 |
| 500 | 1,255,000 | 100,200 | 12.525 |
| 1000 | 2,505,000 | 99,900 | 25.075 |
Isotopic Dilution Mass Spectrometry Principles with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving high accuracy and precision in quantitative measurements. ontosight.aiosti.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (Iopamidol). ontosight.airesearchgate.net After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry. osti.gov
The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled standard. epa.gov Since the amount of the added labeled standard is known, the concentration of the analyte in the original sample can be calculated with high accuracy. osti.gov This method is considered a primary ratio method because it relies on the measurement of an isotope ratio, which can be determined with high precision. researchgate.net The use of this compound in an IDMS workflow significantly reduces uncertainties arising from sample preparation steps and matrix effects, making it a powerful tool for reference measurement procedures. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. bioanalysis-zone.comnih.gov This capability is particularly advantageous for identifying unknown compounds and for impurity profiling. science.gov In the context of Iopamidol analysis, HRMS can be used to distinguish Iopamidol from other co-eluting compounds that may have the same nominal mass but different elemental compositions. urv.cat
When used in conjunction with this compound, HRMS can provide even greater specificity. The accurate mass difference between Iopamidol and this compound can be used to confirm the identity of both the analyte and the internal standard. Furthermore, HRMS is a valuable tool for identifying and characterizing potential impurities and degradation products of Iopamidol. science.gov For instance, a study utilized LC-HRMS to determine iodinated contrast media in fish, highlighting the advantage of HRMS for analyzing complex matrices. urv.cat
Application in Multi-Analyte Quantitative Method Development
This compound is also valuable in the development of multi-analyte quantitative methods, where several compounds are measured simultaneously in a single analytical run. nih.govmdpi.com In such methods, it is often not feasible to have a unique isotopically labeled internal standard for each analyte due to cost and availability. urv.cat
In these situations, a single deuterated standard like this compound can be used as an internal standard for a group of structurally similar analytes. urv.cat For example, this compound has been used to quantify not only Iopamidol but also iohexol, iomeprol, and iopromide in environmental samples. urv.cat While using a single internal standard for multiple analytes may not provide the same level of accuracy as having a dedicated standard for each, it offers a practical and cost-effective approach for monitoring multiple compounds, especially in screening studies. nih.govurv.cat
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed investigation of this compound at a molecular level. The incorporation of deuterium atoms into the Iopamidol structure provides unique avenues for specialized NMR experiments, enhancing its utility beyond a simple tracer.
Deuterium NMR (²H NMR) for Tracing and Structural Analysis
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the resonance of deuterium nuclei. In the context of this compound, ²H NMR is instrumental for tracing and structural verification. As this compound is the deuterium-labeled form of Iopamidol, the deuterium atoms act as stable isotopic tracers. medchemexpress.cominvivochem.commedchemexpress.com This allows researchers to follow the compound's presence and behavior in complex biological or environmental systems without the interference of signals from ubiquitous protons.
The ²H NMR spectrum provides distinct signals corresponding to the deuterated positions within the molecule. The chemical shifts and coupling patterns in a ²H NMR spectrum can confirm the specific sites of deuteration, verifying the structural integrity of the isotopically labeled compound. This is a critical quality control step in the synthesis and application of this compound as a reference material or internal standard. While stable isotopes are widely used as tracers in drug development, the application of ²H NMR provides a direct, non-destructive method to observe the labeled molecule itself. medchemexpress.cominvivochem.com
Use in Isotope-Edited NMR Experiments for Elucidating Molecular Interactions
Isotope-edited NMR experiments leverage the presence of isotopes like deuterium to filter or select specific signals, enabling the study of molecular interactions with greater clarity. When this compound interacts with a biological macromolecule, such as a protein, proton NMR spectra can become exceedingly complex and difficult to interpret.
By using the deuterated analog, specific NMR experiments can be designed to suppress the overwhelming signals from the protons in the unlabeled binding partner, effectively "editing" the spectrum to highlight only the signals from or near the this compound molecule. This approach is invaluable for:
Binding Site Identification: Determining which parts of the this compound molecule are in close proximity to a receptor or enzyme.
Conformational Changes: Observing how the structure of this compound or its binding partner changes upon interaction.
Quantifying Binding Affinity: Measuring the strength of the interaction by monitoring changes in NMR parameters upon titration.
While the primary literature reviewed does not detail specific isotope-edited NMR studies for this compound, this methodology is a standard and powerful technique in structural biology for which deuterated ligands like this compound are ideally suited.
Investigating Chemical Exchange Saturation Transfer (CEST) Properties of Deuterated Analogs
Chemical Exchange Saturation Transfer (CEST) is an advanced Magnetic Resonance Imaging (MRI) technique that allows for the indirect detection of low-concentration molecules through their exchangeable protons with water. google.com Iopamidol is a well-known CEST agent because it possesses amide and hydroxyl functionalities with protons that exchange with water protons at a rate dependent on factors like pH. medchemexpress.commedchemexpress.comresearchgate.net The two distinct amide groups of Iopamidol have different resonance frequencies (at approximately 4.2 ppm and 5.5 ppm from water), which allows for a ratiometric measurement of pH. researchgate.net
The introduction of deuterium in this compound directly impacts its CEST properties. If the exchangeable amide or hydroxyl protons are replaced with deuterons (²H), the CEST effect originating from those specific sites will be eliminated or significantly altered. This is because the CEST mechanism relies on the exchange of protons (¹H), not deuterons.
This property can be exploited in research to:
Modify Exchange Rates: Deuteration of non-exchangeable C-H bonds to C-D bonds can subtly influence the electronic environment and conformation of the molecule, which may, in turn, alter the exchange rates of the remaining nearby protons.
Create Control Agents: A fully deuterated version at the exchangeable sites could serve as a negative control in CEST experiments, helping to distinguish the agent-specific CEST effect from background signals. rsc.org
The table below summarizes the key exchangeable protons in Iopamidol relevant to its CEST properties.
| Functional Group | Approximate Chemical Shift (ppm from water) | Role in CEST | Potential Impact of Deuteration |
| Amide 1 | 4.2 | pH-sensitive proton exchange | Elimination of this CEST peak |
| Amide 2 | 5.5 | pH-sensitive proton exchange | Elimination of this CEST peak |
| Hydroxyl Groups | Variable | Contribute to proton exchange | Reduction of overall CEST effect |
Chromatographic Separations and Coupled Detection Techniques
This compound is a critical tool in analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry, where it serves as an indispensable internal standard for ensuring accuracy and precision.
Liquid Chromatography (LC) Method Development with this compound as a Reference
In liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), this compound is widely employed as an internal standard (IS) or surrogate standard. urv.cat Its utility stems from the fact that it is chemically almost identical to Iopamidol, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. urv.cattdx.cat However, its increased mass due to the eight deuterium atoms allows a mass spectrometer to easily distinguish it from the non-labeled analyte.
The use of this compound is crucial for:
Quantification: It allows for accurate quantification of Iopamidol and structurally related iodinated contrast agents by correcting for variations in sample preparation (recovery) and instrument response (matrix effects). urv.catdiva-portal.org
Method Validation: It is used to assess method performance, including recovery and matrix effects, in complex samples like wastewater, surface water, and biological tissues. urv.cat
Environmental Monitoring: Numerous studies focused on the occurrence of pharmaceuticals in the environment use this compound to reliably measure concentrations of Iopamidol and other agents like Iohexol, Iomeprol, and Iopromide. urv.cat
The following table details the use of this compound as an internal standard in LC-MS methods from various studies.
| Analytical Method | Matrix | Purpose of this compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| LC-MS/MS | Wastewater, Surface Water, Groundwater | Internal Standard | 785.9 | 562.9 | |
| U-HPLC-MS/MS | Fish Tissue | Internal Standard | Not specified | Not specified | urv.cat |
| LC-HRMS | Water Samples | Internal Standard | 785.9116 | Not specified | umweltbundesamt.de |
| UHPLC-Orbitrap-MS | Wastewater | Isotope-Labeled Standard | Not specified | Not specified | diva-portal.org |
Gas Chromatography (GC) Methodologies for Volatile Deuterated Metabolites
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. nih.gov The analysis of Iopamidol and its primary metabolites is typically performed using liquid chromatography because they are large, polar, and non-volatile molecules. tdx.catresearchgate.net
However, if this compound were to undergo metabolic or environmental degradation to form smaller, more volatile deuterated metabolites, GC coupled with mass spectrometry (GC-MS) would be an appropriate technique for their identification and quantification. The process would involve:
Extraction: Isolating the volatile metabolites from the sample matrix (e.g., urine, water) using techniques like headspace analysis or liquid-liquid extraction. nih.gov
Derivatization: Potentially modifying the metabolites chemically to increase their volatility and thermal stability for GC analysis. tdx.cat
GC Separation: Separating the mixture of volatile compounds based on their boiling points and interaction with the GC column.
MS Detection: Detecting the separated compounds, where the mass spectrometer would identify the deuterated metabolites by their unique mass-to-charge ratios and fragmentation patterns, distinguishing them from non-deuterated background compounds.
Currently, the scientific literature does not prominently feature specific GC-based methods developed for the analysis of volatile deuterated metabolites of this compound. Research on its transformation products has primarily utilized LC-MS techniques to identify non-volatile degradation products. researchgate.net
Quality Assurance and Method Validation Protocols for this compound Applications
In the realm of advanced analytical chemistry, particularly in the trace analysis of pharmaceuticals and environmental contaminants, the reliability and accuracy of data are paramount. Method validation and stringent quality assurance (QA) protocols are the cornerstones of generating defensible scientific results. ujpronline.comgmpua.com this compound, as a stable isotope-labeled internal standard, plays a pivotal role in these processes, ensuring the integrity of analytical methods developed for the quantification of its non-labeled analogue, Iopamidol, and other related compounds. invivochem.commedchemexpress.com Its use is critical for compensating for variations in sample preparation and instrumental analysis. researchgate.net
The validation process demonstrates that an analytical method is suitable for its intended purpose, encompassing the evaluation of parameters such as selectivity, linearity, limits of detection and quantification, accuracy, and precision. ujpronline.comgmpua.com Quality assurance involves systematic monitoring and evaluation to ensure that standards of quality are being met. buyandsell.gc.cakingcounty.gov For methods employing this compound, this often involves its inclusion in every sample to monitor and correct for analytical variability.
The Role of this compound in Quality Assurance
Quality Assurance/Quality Control (QA/QC) procedures are essential for maintaining the high quality of chemical analysis, especially when dealing with trace levels of substances in complex matrices like wastewater or biological tissues. buyandsell.gc.ca this compound is integral to these QA/QC measures, primarily by serving as a surrogate internal standard.
Internal Standards in Analytical Batches Analytical procedures are typically conducted in batch systems. Each batch consists of a set of test samples along with several QC samples designed to assess the performance of the method. buyandsell.gc.ca It is a standard practice to spike a known concentration of this compound into all samples, including calibration standards, procedural blanks, and actual test samples, at the beginning of the extraction process. sfei.orgurv.cat Since this compound is chemically identical to Iopamidol, it experiences similar effects during extraction, cleanup, and instrumental analysis. researchgate.net By measuring the response of this compound relative to the target analyte, analysts can correct for losses during sample workup and for fluctuations in the mass spectrometer's signal, a process that significantly improves the accuracy and precision of the final reported concentration.
Use in Procedural Blanks and Spiked Samples QA/QC protocols mandate the inclusion of specific types of control samples within each analytical batch:
Method Procedural Blank: A clean matrix (e.g., reagent water) is spiked with the internal standard solution (including this compound) and processed exactly like a real sample. This is used to check for contamination from reagents, glassware, or the instrument itself. sfei.org
Spiked Blank (Laboratory Control Sample): A clean matrix is spiked with both the internal standard (this compound) and a known concentration of the target analytes (like Iopamidol). The recovery of the target analytes is measured to assess the accuracy of the method in an ideal, interference-free matrix. buyandsell.gc.ca
Matrix Spike/Matrix Spike Duplicate: A known amount of target analytes and the internal standard are added to a real environmental or biological sample. Analyzing this sample helps to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision.
In projects monitoring contaminants in wastewater and fish tissue, QA/QC elements like blanks and spikes must often comprise 5% or more of each analytical batch. buyandsell.gc.cakingcounty.gov
Method Validation Parameters
Method validation is the process of proving that an analytical procedure is acceptable for its intended purpose. gmpua.com For quantitative methods that use this compound to measure Iopamidol, several key performance characteristics are evaluated.
Linearity and Range: A linearity study confirms that over a specific concentration range, the instrumental response is directly proportional to the concentration of the analyte. gmpua.com This is typically assessed by analyzing a series of calibration standards at multiple concentration levels. The working range of a method is the interval over which it provides acceptable linearity, accuracy, and precision. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable precision. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. gmpua.comurv.cat For trace analysis, achieving low LODs and LOQs is a primary goal of method development.
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true or accepted value, often assessed through the analysis of spiked samples and reported as percent recovery. Precision describes the degree of agreement among a series of measurements and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gmpua.com
Selectivity and Matrix Effects: Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix (e.g., other contaminants, endogenous substances). Matrix effects, which can cause suppression or enhancement of the analyte signal in the mass spectrometer, are a significant challenge. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as the standard co-elutes with the analyte and experiences the same signal suppression or enhancement. urv.catnih.gov
Research Findings in Method Validation
Numerous studies have developed and validated sophisticated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), using this compound. These studies provide concrete data on the performance of these methods.
For instance, a method developed for the simultaneous analysis of iodinated X-ray contrast media (ICM) and artificial sweeteners in water utilized this compound to correct for significant matrix effects observed in surface water. nih.gov This method achieved excellent recoveries and low limits of quantification. Another study focused on determining ICMs in various fish species also relied on this compound to compensate for matrix effects and ensure accurate quantification. urv.cat
The tables below summarize validation data from published research, illustrating the performance of analytical methods that employ this compound.
| Parameter | Analyte | Matrix | Finding | Reference |
|---|---|---|---|---|
| Limit of Quantification (LOQ) | Iopamidol | Surface, Ground, Drinking Water | <10 ng/L | nih.gov |
| Recovery | Multiple ICMs & Sweeteners | Water | 90 ± 6% | nih.gov |
| Working Range | Iopamidol | Surface and Waste Waters | 20-1000 ng/L | researchgate.net |
| Limit of Determination | Iopamidol | Surface and Waste Waters | 20 ng/L | researchgate.net |
| Parameter | Analyte | Matrix (Lipid Content) | Value | Reference |
|---|---|---|---|---|
| Linear Range (ng/g) | Iopamidol | Tuna (low) | 2.5 - 500 | urv.cat |
| Carp (B13450389) (medium) | 5 - 500 | |||
| Red Mullet (high) | 5 - 500 | |||
| Method LOD (ng/g) | Iopamidol | Tuna (low) | 0.8 | urv.cat |
| Carp (medium) | 1.5 | |||
| Red Mullet (high) | 1.5 | |||
| Relative Recovery (REL RE %) | Iopamidol | Tuna (low) | 96 | urv.cat |
| Carp (medium) | 101 | |||
| Red Mullet (high) | 104 |
These findings underscore the essential function of this compound in establishing robust, accurate, and reliable analytical methods for monitoring Iopamidol in diverse and complex samples. The data demonstrates that with proper validation and the use of appropriate internal standards, high-quality results can be consistently achieved.
Overview of Iopamidol D8 S Specific Utility in Research Domains
Chemical Synthesis Routes for Deuterated Iopamidol
The synthesis of this compound involves multi-step chemical processes designed to introduce deuterium atoms at specific positions within the molecule.
Precursor Chemistry and Targeted Deuterium Incorporation Strategies
The synthesis of Iopamidol typically starts from 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide, which is then further functionalized. google.comresearchgate.net For the deuterated analog, this compound, the deuterium atoms are incorporated into the side chains. The full chemical name of this compound is N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8. lgcstandards.com
Key strategies for deuterium incorporation include:
Use of Deuterated Precursors: The synthesis can be designed to utilize starting materials that already contain deuterium atoms at the desired locations. For this compound, this would likely involve deuterated versions of the serine-derived side chains.
Deuterium Gas Addition: Direct addition of deuterium gas (D2) during hydrogenation or reduction steps can be employed for uniform isotopic labeling. resolvemass.ca
Hydrogen-Deuterium Exchange Reactions: This method involves exchanging hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D2O), often catalyzed by a metal or an acid/base. resolvemass.ca
A common route for non-deuterated Iopamidol involves reacting 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide with (S)-2-(acetoxy)propionyl chloride, followed by hydrolysis to remove the acetyl protecting group. google.com For this compound, the N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side chains are deuterated.
| Precursor/Reagent | Role in Synthesis |
| 5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide | Core aromatic structure |
| Deuterated serinol derivative | Source of the deuterated side chains |
| (S)-2-(acetoxy)propionyl chloride | Acylating agent for the 5-amino group |
| Deuterium oxide (D2O) | Potential deuterium source for H-D exchange |
| Deuterium gas (D2) | Potential reagent for reductive deuteration |
Optimization of Reaction Conditions for Stereospecific and Site-Specific Deuteration
Achieving stereospecificity, particularly at the (S)-lactyl group, is crucial for the biological function of Iopamidol. The synthesis must preserve the (S)-configuration of the 2-hydroxypropionyl side chain. wdh.ac.id Site-specific deuteration is essential to ensure that the deuterium atoms are located only on the intended positions of the side chains, avoiding unwanted isotopic scrambling. synmr.in
Optimization of reaction conditions involves careful control of:
Temperature: To control reaction rates and prevent side reactions.
Solvents: Deuterated solvents can sometimes be used to prevent H-D exchange with the solvent itself. synmr.in
Catalysts: The choice of catalyst can influence the efficiency and specificity of deuteration reactions.
pH: For reactions in aqueous media, pH control is critical, especially during hydrolysis steps. wipo.int
Challenges and Innovations in Large-Scale Deuterated Compound Synthesis
The large-scale synthesis of deuterated compounds like this compound presents several challenges:
Cost and Availability of Deuterated Reagents: Deuterium-labeled starting materials and reagents are significantly more expensive than their non-deuterated counterparts. synmr.innih.gov
Isotopic Purity: Achieving high isotopic purity (typically >95%) is a major challenge, as it can be difficult to separate isotopologues. lgcstandards.comnih.gov
Process Control: Maintaining precise control over reaction conditions to ensure site-specificity and prevent over-deuteration is critical. nih.gov
Recycling of Deuterium Sources: The high cost of deuterium sources like D2O necessitates efficient recovery and recycling processes. researchgate.net
Innovations to address these challenges include the development of more efficient catalytic systems, one-pot synthesis procedures to reduce solvent waste and improve yield, and advanced purification techniques. wipo.intresearchgate.net
Purification and Isotopic Purity Assessment Techniques
Following synthesis, this compound must be purified to remove impurities and unreacted starting materials, and its isotopic purity must be rigorously verified.
Chromatographic Methods for Isotopic Enrichment and Separation
High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a key technique for the purification of Iopamidol and its deuterated analog. researchgate.netnih.gov
Reversed-Phase HPLC: This is a common method for Iopamidol purification, often using a C18 stationary phase and a mobile phase such as a water-methanol mixture. researchgate.netnih.govchrom-china.com
Optimization of Chromatographic Conditions: Factors such as the type of stationary phase, column temperature, and sample loading capacity are optimized to achieve good resolution between this compound and any impurities. researchgate.netnih.govchrom-china.com For instance, lower column temperatures (e.g., 20-30°C) have been shown to improve the resolution of Iopamidol from its impurities. researchgate.netnih.govchrom-china.com
| Chromatographic Parameter | Typical Condition for Iopamidol Purification |
| Stationary Phase | C18 |
| Mobile Phase | Water-Methanol |
| Column Temperature | 20-30°C |
Spectroscopic Verification of Deuteration Sites and Purity (e.g., ²H NMR, MS)
A combination of spectroscopic techniques is used to confirm the structure and assess the isotopic purity of this compound.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound (785.13 g/mol ) and to determine the isotopic distribution. lgcstandards.comlgcstandards.com A certificate of analysis for a batch of this compound showed an isotopic purity of 99.3%, with the d8 isotopologue being the most abundant at 95.39%. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The absence or significant reduction of proton signals at the deuterated positions confirms successful deuterium incorporation.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing definitive information about the location of the deuterium atoms within the molecule.
Elemental Analysis: This technique is used to confirm the elemental composition of the compound. lgcstandards.com
| Analytical Technique | Purpose | Finding for this compound |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic purity | Confirms structure and isotopic distribution lgcstandards.com |
| ¹H NMR | Confirm absence of protons at deuteration sites | Conforms to structure lgcstandards.com |
| ²H NMR | Directly observe and locate deuterium atoms | Confirms deuteration sites |
| Elemental Analysis | Confirm elemental composition | Conforms to expected composition lgcstandards.com |
| HPLC | Assess chemical purity | Purity of >95% is achievable lgcstandards.com |
The combination of these synthetic and analytical methodologies ensures the production of high-purity this compound suitable for its intended applications.
An in-depth examination of this compound, a deuterated analogue of the X-ray contrast agent Iopamidol, reveals sophisticated chemical processes for its creation and rigorous methods for its characterization. This article focuses exclusively on the synthetic pathways and the analytical verification of its isotopic composition.
Mechanistic and Tracer Studies Employing Iopamidol D8
Investigation of Kinetic Isotope Effects (KIE) with Deuterated Iopamidol (B1672082)
Kinetic Isotope Effects (KIEs) are changes observed in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. faccts.de The KIE is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-limiting step of a reaction. faccts.deias.ac.in
The primary deuterium (B1214612) KIE arises when a covalent bond to a deuterium atom is broken during the rate-determining step of a reaction. ias.ac.in The basis for this effect lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. baranlab.org A C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning more energy is required to break it. ias.ac.in
Consequently, if a C-H bond is cleaved in the rate-limiting step, the reaction will proceed more slowly when hydrogen is replaced by deuterium. ias.ac.in This results in a "normal" primary KIE, where the ratio of the rate constants (kH/kD) is greater than 1. ias.ac.in The magnitude of the KIE can provide insight into the structure of the transition state; values typically range from 2 to 8 for primary C-H bond cleavage. princeton.edu Conversely, if the kH/kD ratio is close to 1, it suggests that the C-H bond is not broken in the rate-determining step. princeton.edumsudenver.edu
Interactive Table: Hypothetical Deuterium KIE Data for Iopamidol-d8 Degradation This table illustrates how KIE data could be used to probe the mechanism of a hypothetical degradation pathway for Iopamidol.
| Reaction Pathway | Rate Constant (kH) for Iopamidol | Rate Constant (kD) for this compound | KIE (kH/kD) | Mechanistic Implication |
| Pathway A | 5.0 x 10⁻³ s⁻¹ | 0.8 x 10⁻³ s⁻¹ | 6.25 | C-H/D bond cleavage is part of the rate-determining step. ias.ac.inprinceton.edu |
| Pathway B | 2.1 x 10⁻⁴ s⁻¹ | 2.0 x 10⁻⁴ s⁻¹ | 1.05 | C-H/D bond cleavage is not involved in the rate-determining step. princeton.edumsudenver.edu |
Solvent isotope effects are observed when a reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O), instead of the corresponding protonated solvent (H₂O). nih.gov This technique is particularly useful for probing mechanisms that involve the transfer of a proton from the solvent or the participation of water as a nucleophile. nih.govresearchgate.net The physical properties of D₂O differ slightly from H₂O; for instance, D₂O is about 24% more viscous at 25°C. nih.gov
A normal solvent KIE (kH₂O/kD₂O > 1) often indicates that a proton transfer from the solvent is part of the rate-limiting step. nih.gov Studies on the degradation of iopamidol have employed solvent isotope effects to help distinguish between different reaction mechanisms, such as those involving radical versus non-radical pathways. researchgate.netlut.fi For example, in an advanced oxidation process, a lower degradation rate in D₂O compared to H₂O can suggest the involvement of specific reactive oxygen species that participate in proton-coupled electron transfer.
Interactive Table: Illustrative Solvent Isotope Effect Data for Iopamidol Transformation This table shows hypothetical results from a study investigating the role of the solvent in the transformation of Iopamidol.
| Reaction Condition | Rate Constant in H₂O (kH₂O) | Rate Constant in D₂O (kD₂O) | Solvent KIE (kH₂O/kD₂O) | Mechanistic Interpretation |
| Oxidation Process 1 | 1.5 x 10⁻² min⁻¹ | 0.6 x 10⁻² min⁻¹ | 2.5 | Suggests proton transfer from the solvent is involved in the rate-limiting step. nih.gov |
| Hydrolysis Process 2 | 3.0 x 10⁻⁵ min⁻¹ | 2.9 x 10⁻⁵ min⁻¹ | 1.03 | Indicates solvent does not participate as a proton donor in the rate-limiting step. |
Deuterium KIE Studies to Elucidate Reaction Mechanisms and Rate-Limiting Steps
Metabolic Pathway Elucidation Using this compound as a Stable Isotope Tracer
Stable isotope tracers are invaluable tools in metabolic research. springernature.com By introducing a molecule labeled with a stable isotope (like deuterium) into a biological system, researchers can track its journey through various metabolic pathways. medchemexpress.comthe-innovation.org this compound is used for this purpose, allowing for the precise tracking of its biotransformation and distribution in non-human and non-clinical systems. medchemexpress.com
In vitro systems, such as liver microsomes or cultured cells, are commonly used to study the metabolism of foreign compounds (xenobiotics). sccwrp.orgumweltbundesamt.de Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs and chemicals.
In a typical experiment, this compound is incubated with a microsomal preparation. umweltbundesamt.de Over time, samples are taken and analyzed, usually by liquid chromatography-mass spectrometry (LC-MS). bmuv.de The mass spectrometer can distinguish between the parent this compound and its metabolites based on their mass-to-charge ratios. The deuterium label provides a clear and unambiguous signature. For instance, a metabolite formed by hydroxylation would have a mass that is 16 Da (for the oxygen atom) higher than the parent this compound, while still retaining the deuterium atoms. This allows for clear differentiation from endogenous molecules in the complex biological matrix. Studies have used in vitro models to assess the effects of iopamidol on cellular processes, such as neural tissue glucose metabolism. nih.gov
A key application of this compound is in the identification and quantification of its transformation products in environmental or toxicological studies. tdx.cat When analyzing samples from these studies, the presence of a deuterated compound and its metabolites is a definitive indicator of their origin from the administered this compound.
High-resolution mass spectrometry (HRMS) is used to detect potential metabolites. csic.es The mass difference imparted by the eight deuterium atoms makes the isotopic pattern of this compound and its derivatives easily recognizable. For example, if a biotransformation pathway involves the cleavage of a side chain containing three deuterium atoms, the resulting metabolite would have a mass corresponding to the loss of that specific fragment and would be labeled with the remaining five deuterium atoms. This compound is also frequently used as an internal standard for the accurate quantification of non-labeled Iopamidol in environmental and biological samples. tdx.cat
Interactive Table: Hypothetical Metabolites of this compound Identified by Mass Spectrometry This table lists potential transformation products and their expected mass shifts, demonstrating how this compound aids in their identification.
| Compound | Biotransformation Reaction | Resulting Isotopic Label | Expected Mass Shift from Parent Iopamidol |
| Metabolite 1 | Hydroxylation | d8 | +16 Da |
| Metabolite 2 | Deiodination | d8 | -126 Da |
| Metabolite 3 | Amide Hydrolysis | d8 | +18 Da (followed by cleavage) |
| Metabolite 4 | N-dealkylation (loss of C₃H₃D₄O₂ side chain) | d4 | -135 Da |
Understanding the distribution of a compound within an organism or an ecosystem is crucial for assessing its potential impact. By using this compound as a tracer, researchers can monitor its movement and accumulation in various biological matrices, such as different organs in a laboratory animal or in different compartments of an environmental test system (e.g., water, sediment, aquatic organisms). umweltbundesamt.debmuv.de
Following administration of this compound to a test system, samples from various tissues or compartments are collected over time. These samples are then processed and analyzed by LC-MS to measure the concentration of the parent compound and its deuterated metabolites. This provides a dynamic picture of the compound's absorption, distribution, and eventual elimination, separate from any background presence of the non-labeled compound.
Identification and Quantification of Metabolites and Transformation Products (non-human, non-clinical)
Environmental Fate and Transformation Studies of Iopamidol Analogs
The widespread use of iodinated contrast media (ICM), including iopamidol, has led to their detection in various environmental compartments, from wastewater effluents to drinking water. core.ac.uk Understanding the environmental fate and transformation of these compounds is crucial for assessing their potential ecological impact. While studies specifically on this compound are limited, research on iopamidol and its analogs provides significant insights into their behavior in the environment.
Degradation Pathway Identification under Various Environmental Conditions
The degradation of iopamidol is influenced by various environmental conditions and processes, including photodegradation, biodegradation, and advanced oxidation processes (AOPs).
Photodegradation: UV irradiation has been shown to effectively decompose iopamidol, following pseudo-first-order reaction kinetics. nih.gov The primary degradation pathways during photolysis involve deiodination and hydroxylation. nih.gov The intensity of UV irradiation plays a significant role, with higher intensity promoting the release of iodide. nih.gov However, the effect of pH on the photodegradation rate of iopamidol is considered negligible. nih.gov
Biodegradation: Iopamidol is generally considered resistant to biodegradation. researchgate.netencyclopedia.pub Studies have shown that in conventional wastewater treatment plants, the removal efficiency for iopamidol is relatively low compared to other ICMs. For instance, one study noted only a 35% transformation of iopamidol in a conventional wastewater treatment plant. nih.gov In aerobic soil-water and river sediment-water systems, iopamidol is biotransformed at a slower rate and to a lesser extent than other nonionic ICMs like iohexol (B1672079) and iomeprol. nih.gov The primary biotransformation reactions identified include the oxidation of primary alcoholic moieties, deacetylation, removal of hydroxylated propanoic acids, and decarboxylation. nih.govmdpi.com In a simultaneous nitrification-denitrification system, the highest removal efficiency for iopamidol was 48.24% under micro-aerobic conditions. researchgate.net Transformation products resulting from hydroxylation, dehydrogenation, and deiodination have been detected in treated effluents. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs have been investigated as a means to degrade iopamidol. Processes like ozonation and UV-based oxidation have shown varying degrees of effectiveness.
Ozonation: Ozonation can lead to the degradation of iopamidol, with reported elimination rates of 50-60%. iksr.org The addition of hydrogen peroxide can enhance the radical mechanism during ozonation, leading to more complete removal. mdpi.com
UV-based Oxidation: The combination of UV with oxidants like hydrogen peroxide (H2O2), persulfate (PDS), and chlorine (NaClO) has been studied. nih.gov The degradation pathways differ depending on the primary radical species generated. Hydroxyl radicals (HO•) tend to form hydroxylated derivatives, while sulfate (B86663) radicals (SO4•−) favor the oxidation of the amino group to a nitro group. nih.gov Chlorine-based radicals (Cl2•− and ClO•) tend to produce chlorine-containing products. nih.gov
Chlorination: During chlorination, a common water disinfection process, iopamidol is transformed, while other ICMs like iopromide (B1672085), iohexol, iomeprol, and diatrizoate show little to no reactivity. uakron.edu The transformation of iopamidol during chlorination involves the release of iodine, which is mainly oxidized to iodate. uakron.edunih.gov Key transformation pathways include side-chain cleavage and the substitution of iodine with chlorine. uakron.edunih.gov
The following table summarizes the identified transformation products of iopamidol under different degradation processes.
| Degradation Process | Key Transformation Pathways | Identified Transformation Products |
| Photodegradation (UV) | Deiodination, Hydroxylation | -OH substitutes, Iodide nih.gov |
| Biodegradation | Oxidation of alcohols, Deacetylation, Decarboxylation, Dehydrogenation, Deiodination | Eight biotransformation products identified, including hydroxylated and deiodinated metabolites. researchgate.netnih.gov |
| Chlorination | Side-chain cleavage, Iodine substitution by chlorine | High-molecular weight disinfection byproducts, Iodate. uakron.edunih.gov |
| UV/H2O2 | Hydroxylation | Hydroxylated derivatives. nih.gov |
| UV/Persulfate | Oxidation of amino group | Nitro group derivatives. nih.gov |
| UV/Chlorine | Chlorination | Chlorine-containing products. nih.gov |
Assessment of Environmental Persistence and Transformation Products in Aquatic and Soil Systems (non-human)
Iopamidol and its transformation products exhibit significant persistence in both aquatic and soil environments, leading to their detection in surface water, groundwater, and even drinking water. core.ac.uk
Aquatic Systems: Due to their high stability and poor removal during conventional wastewater treatment, ICMs like iopamidol are frequently found in the aquatic environment. core.ac.uk Concentrations in the low microgram per liter range are common. nih.gov While iopamidol itself is persistent, its transformation during water treatment processes can lead to the formation of various byproducts. For example, chlorination of water containing iopamidol can generate a mixture of high-molecular-weight disinfection byproducts (DBPs). uakron.edunih.gov Some of these DBPs have been found to be more toxic than the parent compound. mdpi.com
Studies have detected numerous transformation products of ICMs in environmental water samples. One study identified 15 ICM transformation products in drinking water at concentrations up to 120 ng/L. nih.gov Another study found 26 transformation products in wastewater treatment plant effluents. nih.gov The persistence of these polar transformation products is a concern as they are not efficiently removed by drinking water treatment processes. nih.gov
The table below presents data on the removal efficiency of iopamidol in different aquatic treatment systems.
| Treatment System | Removal Efficiency of Iopamidol | Reference |
| Conventional Wastewater Treatment | 0.25% (primary), 9% (secondary) | ua.es |
| Conventional Wastewater Treatment | 35% | nih.gov |
| Simultaneous Nitrification-Denitrification (SBR) | 48.24% | researchgate.net |
| Ozonation | 50-60% | iksr.org |
| Granulated Activated Carbon | 50-90% | iksr.org |
| Electrochemical Degradation (Si/BDD anode, 3h) | >80% | ua.es |
Soil Systems: The fate of iopamidol in soil systems is influenced by sorption and degradation processes. mdpi.com Generally, iopamidol exhibits low sorption to soil, meaning it is mobile and can potentially leach into groundwater. mdpi.comiwaponline.com
In a lysimeter study where an agricultural field was irrigated with reclaimed water for over 45 years, iopamidol was one of the few organic micropollutants detected in groundwater samples, indicating its persistence and mobility in soil. iwaponline.com Another study investigating the fate of various pharmaceuticals in soil found that iopamidol was persistent and detected in groundwater. mdpi.com
While biodegradation in soil does occur, it is a slow process. nih.govmdpi.com Aerobic conditions generally favor the degradation of iopamidol over anaerobic conditions. researchgate.net The half-life of iopamidol in soil can be significant, contributing to its potential to contaminate underlying groundwater resources. mdpi.com
The following table summarizes the findings on iopamidol's behavior in soil systems.
| Study Type | Key Findings | Reference |
| Lysimeter Study (long-term irrigation) | Iopamidol detected in groundwater, indicating persistence and mobility. | iwaponline.com |
| Soil Aquifer Treatment Study | Iopamidol showed persistence and was detected in groundwater. | mdpi.com |
| Aerobic Soil-Water Batch System | Slow biotransformation of iopamidol observed. | nih.gov |
| General Soil Studies | Low sorption of iopamidol to soil. | mdpi.comiwaponline.com |
Applications of Iopamidol D8 in Research and Reference Standards
Development of Certified Reference Materials and Analytical Standards for Iopamidol (B1672082) and its Metabolites
The development and availability of certified reference materials (CRMs) are fundamental to ensuring the accuracy and comparability of analytical measurements. Iopamidol-d8 is synthesized and offered as a high-purity CRM by several chemical standard suppliers. lgcstandards.comqmx.commedchemexpress.com These standards are crucial for the accurate identification and quantification of Iopamidol in various matrices.
Deuterated standards like this compound are particularly valuable because they behave almost identically to their non-labeled counterparts (analytes) during sample preparation and analysis, but are distinguishable by mass spectrometry. urv.catmedchemexpress.com This allows them to serve as ideal internal standards to correct for variations in analytical procedures. For instance, LGC Standards supplies this compound with a high isotopic purity (99.4%), which is essential for its function as a reliable standard. lgcstandards.comurv.cat The availability of such well-characterized standards underpins the validity of analytical methods used in research and environmental monitoring. analytics-shop.comnih.gov
While Iopamidol itself is known to be metabolically stable, research into its potential transformation products in environmental or advanced oxidation processes necessitates reliable standards. fda.govresearchgate.net this compound can be used in studies aimed at identifying and quantifying these transformation products or impurities. researchgate.netpharmaffiliates.com
Table 1: Examples of Commercially Available this compound Reference Materials
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|---|
| LGC Standards | This compound | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | Sold as a reference material with >95% purity. lgcstandards.com |
| Sigma-Aldrich | This compound | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | Listed as a stable isotope reference standard. |
| MedchemExpress | This compound | 1795778-90-3 | C₁₇H₁₄D₈I₃N₃O₈ | Deuterium (B1214612) labeled Iopamidol for research applications. medchemexpress.commedchemexpress.com |
This table is for illustrative purposes and does not represent a complete list of all available suppliers.
Calibration and Validation of Analytical Instruments in Chemical and Biological Laboratories
The calibration and validation of analytical instruments are mandatory procedures in regulated laboratories to ensure that measurement results are reliable and accurate. pharmainfo.inijpsjournal.comijprajournal.com this compound is extensively used as an internal standard in methods based on mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for this purpose. urv.catcurtin.edu.au
In quantitative analysis, adding a known amount of this compound to a sample allows for the precise measurement of the native Iopamidol. The deuterated standard helps to compensate for potential analyte loss during sample extraction and cleanup, as well as for variations in instrument response, known as matrix effects. urv.catnih.gov For example, in the analysis of iodinated X-ray contrast media (ICM) in surface water, the use of stable isotope-labeled internal standards like this compound was shown to be crucial for compensating for considerable matrix effects, thereby ensuring accurate quantification. nih.govlabmate-online.com
Analytical methods are validated to demonstrate their suitability for an intended purpose. unodc.org This includes establishing parameters like linearity, detection limits, and recovery. In the development of a method for quantifying seven ICMs in water, a 10-point calibration curve was established over a concentration range of 10–500 ng/L, and deuterated Iopamidol was used to validate the analysis. labmate-online.com The use of this compound as a surrogate internal standard helps achieve the necessary accuracy and precision required for the validation of these sensitive analytical methods. urv.catnih.gov
Table 2: Use of this compound in Analytical Method Validation
| Analytical Technique | Purpose | Matrix | Key Finding |
|---|---|---|---|
| LC-MS/MS | Quantification of ICMs | Surface, Ground, and Drinking Water | Compensated for considerable matrix effects, enabling accurate quantification. nih.gov |
| LC-MS/MS | Quantification of ICMs | Sludge | Used as an internal standard to compensate for matrix effects and calculate relative recoveries. urv.cat |
| LC-MS/MS | Quantification of ICMs | Water | Used to validate analyses with a linear calibration curve from 10-500 ng/L. labmate-online.com |
Academic Research Applications in Non-Human Biological Systems
This compound is a valuable tool in various non-human research applications, primarily for tracking and quantification rather than assessing biological effects. invivochem.comhoelzel-biotech.com
In vitro studies are essential for understanding the metabolic fate of compounds. Iopamidol is known to be highly stable, with studies indicating that no significant metabolism, deiodination, or biotransformation occurs in the body. fda.gove-lactancia.org In vitro research supports this finding. For instance, studies using animal blood have investigated the interaction of Iopamidol with plasma components. fda.gov Another in vitro study using neural tissue slices from animals was conducted to determine if Iopamidol interferes with glucose metabolism. nih.gov The results showed that, unlike some other contrast agents, Iopamidol did not cause a significant depression in CO2 production, suggesting it does not interfere with this specific metabolic pathway in neural tissue. nih.gov In such studies, this compound is the ideal tool for accurately tracking the parent compound in the complex in vitro system to confirm its metabolic stability.
Pharmacokinetic studies in animal models are used to understand a compound's absorption, distribution, and elimination. This compound is used as an internal standard to accurately measure concentrations of Iopamidol in biological samples (e.g., blood, tissues) over time.
A detailed pharmacokinetic study was performed in common carp (B13450389) (Cyprinus carpio) to evaluate the behavior of intravenously administered Iopamidol. nih.gov By using LC-MS/MS with a deuterated standard, researchers determined key parameters such as clearance, volume of distribution, and a prolonged elimination half-life compared to mammals. nih.govbioone.org The study also tracked the distribution of Iopamidol to the kidney, gills, and bile, revealing that these organs are involved in its excretion in fish. nih.gov
Other animal studies have provided further pharmacokinetic data.
Dogs: Iopamidol was found to be rapidly eliminated from the central nervous system. nih.gov
Rabbits: Renal excretion was shown to involve both tubular mechanisms and glomerular filtration depending on blood concentration. nih.gov
Mice: Iopamidol has been used as an imaging agent in acidoCEST-MRI to track pH changes in tumors, a study of its distribution for a diagnostic purpose. nih.gov
Macaques: Iopamidol was used as a contrast agent to quantitatively track the progression of lung abnormalities in SARS-CoV-2 infected macaques via CT imaging. nih.gov
Table 3: Summary of Iopamidol Pharmacokinetic and Distribution Findings in Animal Models
| Animal Model | Study Focus | Key Findings |
|---|---|---|
| Common Carp | Pharmacokinetics and Excretion | Prolonged elimination half-life (20.39 hr); excretion via kidney, gills, and bile. nih.gov |
| Dog | CNS Elimination | Rapid elimination from the central nervous system (>90% in 24 hours). nih.gov |
| Rabbit | Renal Excretion | Excretion involves both tubular and glomerular mechanisms. nih.gov |
| Mouse | Tumor Distribution | Used as an acidoCEST-MRI agent to map extracellular pH in tumors. nih.gov |
Understanding how a compound crosses biological barriers is critical. Animal studies have indicated that Iopamidol does not significantly cross the intact blood-brain barrier following intravascular administration. fda.gove-lactancia.org
To investigate such phenomena in vitro, researchers use various cell culture models that mimic biological barriers. nih.gov
Intestinal Barrier: Caco-2 cell monolayers are a widely used model to study small intestinal drug transport and permeability. mdpi.comnih.gov These cells form tight junctions and can be used to predict the absorption of compounds.
Alveolar Barrier: Cell lines like NCI-H441 are cultured on permeable supports to form a polarized monolayer that models the alveolar epithelium of the lungs, allowing for the study of transport into the deep lung. plos.org
Renal Transport: Madin-Darby Canine Kidney (MDCK) cells, which can be grown into three-dimensional cysts, are used to study the function of specific drug transporters involved in renal secretion. mdpi.com
In these experimental systems, this compound would be used as an internal standard to accurately quantify the amount of Iopamidol that is transported across the cellular barrier, providing precise permeability data.
Animal Model Pharmacokinetic and Distribution Studies (tracking, not safety/efficacy)
Interlaboratory Comparison and Method Harmonization Studies
Interlaboratory comparison studies, also known as proficiency testing, are essential for ensuring that different laboratories can produce comparable and accurate results. felasa.eu These studies involve distributing identical or highly similar samples to multiple laboratories for analysis. The results are then compared to assess the performance of the labs and the analytical methods they use.
This compound plays a role in such studies as a surrogate standard to ensure the analytical accuracy within each participating lab. A study involving seven different wastewater treatment facilities analyzed 104 pharmaceutical compounds, including Iopamidol. sfei.org The use of this compound as a surrogate standard was part of the analytical method, helping to ensure that the data collected across the different locations were consistent and reliable. sfei.org
Method harmonization, the process of standardizing analytical procedures across different labs, relies on robust validation and verification protocols. unodc.org The availability of CRMs like this compound is a prerequisite for this process, as it allows laboratories to calibrate their instruments and validate their methods against a common, reliable reference point, ensuring that results are harmonized and comparable regardless of where the analysis was performed. urv.catlabmate-online.com
Computational and Theoretical Studies on Iopamidol D8
Quantum Chemical Calculations and Molecular Modeling of Deuterated Compounds
Quantum chemical calculations and molecular modeling are foundational to understanding the structure and properties of deuterated compounds at an atomic level. For Iopamidol-d8, these methods provide insights into how replacing eight hydrogen atoms with deuterium (B1214612) alters its molecular geometry, electronic structure, and intermolecular interactions. fugaku100kei.jpnih.gov
Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the deuterated molecule. aip.orgtandfonline.com These calculations can determine optimized geometries, vibrational frequencies, and electronic properties. For instance, multi-component DFT can be used to treat atomic nuclei quantum mechanically, which is crucial for accurately capturing the differences between hydrogen and deuterium. fugaku100kei.jp Molecular dynamics simulations further allow for the study of the compound's behavior in solution, modeling its interactions with solvent molecules and predicting its conformational landscape. aps.orgeuropa.eu Such simulations are vital for understanding properties like solubility and stability, which are influenced by isotopic substitution.
The primary goals of these computational approaches for this compound are summarized in the table below.
Table 1: Objectives of Quantum Chemical Calculations for this compound
| Computational Method | Objective | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculate optimized molecular geometry, electronic structure, and vibrational frequencies. aip.org | Provides a foundational understanding of how deuteration impacts the molecule's fundamental physical properties. |
| Ab initio Calculations (e.g., MP2, CCSD(T)) | Achieve high-accuracy calculations of energies and molecular properties for benchmarking. mdpi.com | Ensures the reliability of theoretical predictions by comparing against highly accurate, albeit computationally expensive, methods. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule in a solvent over time. aps.org | Reveals how this compound interacts with its environment, affecting properties like solvation and its behavior as a contrast agent. |
| Quantum Multi-Component Molecular Theory | Treat both electrons and atomic nuclei with quantum mechanics. fugaku100kei.jp | Accurately models the quantum differences between hydrogen and deuterium, leading to better predictions of isotope effects. |
Prediction of Spectroscopic Properties and Isotopic Effects
A significant application of computational modeling is the prediction of spectroscopic properties. For this compound, this involves calculating how its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra differ from the non-deuterated Iopamidol (B1672082). schrodinger.comschrodinger.com These predictions are crucial for interpreting experimental data and understanding the consequences of deuteration.
The primary consequence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), which stems from the mass difference. aip.orgnih.gov Deuterium's greater mass leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. This shift is predictable using quantum chemical calculations and is a key signature in IR spectroscopy. arxiv.org In NMR spectroscopy, deuteration alters chemical shifts and coupling constants, which can be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT. mdpi.comacs.org Modern approaches may also integrate machine learning algorithms trained on experimental data to enhance the accuracy of spectral predictions. researchgate.net
For this compound, the most critical isotopic effects are on the exchangeable amide and hydroxyl protons, as these are central to its function as a Chemical Exchange Saturation Transfer (CEST) agent. capes.gov.brcnr.itismrm.org Computational models predict how deuteration affects the chemical shifts and, more importantly, the exchange rates of the remaining labile protons, which directly impacts its performance in pH-sensitive imaging. acs.org
Table 2: Predicted Spectroscopic Changes in this compound
| Spectroscopic Technique | Predicted Property Change | Underlying Isotopic Effect |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift of vibrational frequencies to lower wavenumbers for modes involving deuterium. | Greater mass of deuterium leads to lower zero-point energy and vibrational frequency of C-D bonds compared to C-H bonds. arxiv.org |
| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts (1H, 13C) and spin-spin coupling constants near the deuteration sites. schrodinger.com | Alteration of the local electronic environment and nuclear magnetic moments due to deuterium substitution. |
| CEST-MRI | Altered chemical exchange rates of labile amide and hydroxyl protons. ismrm.org | The KIE modifies the kinetics of proton exchange with water, which is the basis for CEST contrast. aip.org |
Simulation of Metabolic Pathways and Degradation Mechanisms
Computational tools are increasingly used to predict the metabolic fate and environmental degradation of chemical compounds. nih.govtandfonline.comresearchgate.net For this compound, simulations can model its potential metabolic pathways and identify likely transformation products. While specific metabolic simulations for this compound are not extensively documented, established computational approaches like rule-based systems and machine learning models can predict sites of metabolism and potential metabolites. nih.govamericanpharmaceuticalreview.com These models are trained on vast databases of known metabolic reactions.
More directly relevant are simulations of degradation mechanisms. Studies on the parent compound, Iopamidol, have identified key degradation pathways, including deiodination, hydroxylation, and side-chain cleavage, particularly during chlorination or advanced oxidation processes. acs.orgresearchgate.netua.esmdpi.comexlibrisgroup.com Computational models can simulate these reaction pathways, providing insights into the reaction kinetics and the structure of degradation products. researchgate.netnih.govfrontiersin.org For this compound, these simulations would focus on how the KIE influences the rates and products of degradation, which is important for assessing its environmental fate and persistence.
Table 3: Simulated Mechanisms for this compound Transformation
| Process | Simulated Mechanism | Significance |
|---|---|---|
| Metabolism | Prediction of Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions using systems like MetaDrug. nih.gov | Helps anticipate the biological fate of the compound and identify potential metabolites before experimental studies. |
| Environmental Degradation | Modeling of reaction pathways such as deiodination and side-chain cleavage under various conditions (e.g., chlorination, UV exposure). acs.orgmdpi.com | Assesses the compound's persistence in the environment and predicts the formation of potentially harmful by-products. |
| Kinetic Isotope Effect | Calculation of reaction energy barriers to determine how deuteration affects the rate of metabolic or degradation reactions. nih.gov | Quantifies the impact of isotopic substitution on the compound's stability and transformation rates. |
Modeling of Chemical Exchange Processes in Deuterated Systems
The primary research interest in Iopamidol and its deuterated analogues lies in their application as CEST agents for MRI, which can map physiological parameters like pH. capes.gov.brcnr.it The CEST mechanism relies on the chemical exchange of labile protons (from amide and hydroxyl groups) with bulk water protons. progmedphys.orgnih.govnih.gov This exchange process can be modeled computationally using the Bloch equations modified for chemical exchange, often referred to as the Bloch-McConnell equations. ox.ac.ukrsc.orgcdnsciencepub.comscirp.org
For Iopamidol, studies have shown that it acts as a ratiometric pH sensor because it has multiple proton pools that exchange with water at different, pH-dependent rates. capes.gov.bracs.org A five-pool exchange model has been used to describe the CEST effects from its various labile protons. ismrm.org The exchange rates (kex) for the different proton pools are highly dependent on pH, allowing for the creation of a pH map by comparing the saturation transfer effects at different frequencies. cnr.itacs.org
In the context of this compound, computational modeling is essential to predict how deuteration of the side chains affects the exchange kinetics of the remaining amide protons. The KIE is expected to alter these exchange rates, which would, in turn, modify the CEST contrast and its pH sensitivity. Modeling these changes is crucial for optimizing MRI protocols and accurately interpreting the resulting images when using this compound as a contrast agent.
Table 4: Key Parameters in Chemical Exchange Modeling for Iopamidol Systems
| Parameter | Description | Relevance to this compound Modeling |
|---|---|---|
| Chemical Shift (ppm) | The resonance frequency of the labile protons relative to water. Iopamidol has key sites at ~4.3 ppm and ~5.5 ppm. ismrm.org | Determines the specific radiofrequency required for selective saturation in CEST imaging. |
| Exchange Rate (kex) | The rate at which labile protons exchange with water protons. This rate is highly pH-dependent for Iopamidol. ismrm.orgacs.org | The central parameter in CEST contrast. Models must predict how the KIE alters kex in this compound. |
| Number of Exchanging Protons | The concentration of the labile protons in a given pool. | Affects the magnitude of the CEST effect. Deuteration reduces the number of exchangeable protons in certain side-chain positions. |
| Relaxation Times (T1, T2) | Longitudinal and transverse relaxation times of the proton pools. ismrm.org | These intrinsic properties influence the overall signal observed in MRI and are incorporated into the Bloch-McConnell equations. |
Future Directions and Emerging Research Avenues for Iopamidol D8
Exploration of Novel Deuterium (B1214612) Labeling Strategies and Synthetic Routes
Iopamidol-d8 is the deuterium-labeled form of Iopamidol (B1672082). medchemexpress.cominvivochem.commedchemexpress.com The synthesis of its parent compound, Iopamidol, is a multi-step process. A common route involves starting with 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide, which is then acylated at the 5-amino group using (S)-2-(acetoxy)propionyl chloride. google.com This is followed by a hydrolysis step to remove protective groups and yield the final Iopamidol molecule. google.comgoogle.com
Future research is focused on developing more efficient and innovative synthetic pathways, including potential one-pot syntheses that could increase yield and reduce solvent waste, making the process more cost-effective and environmentally friendly. wipo.int For this compound, research is exploring novel strategies for deuterium labeling. This could involve incorporating deuterium atoms into the starting materials or developing specific deuteration steps within the synthetic pathway. The goal of these explorations is to create selectively deuterated molecules that can further enhance analytical studies, potentially by placing the deuterium labels on metabolically active sites to study the kinetic isotope effect. nih.gov The incorporation of stable heavy isotopes like deuterium into drug molecules is a growing field of interest due to its potential to affect the pharmacokinetic and metabolic profiles of pharmaceuticals. medchemexpress.com
Integration of this compound in Multi-Omics and Systems Biology Approaches
The use of multiple "omics" techniques—such as genomics, proteomics, and metabolomics—is becoming a cornerstone of systems biology, providing a holistic molecular view of biological systems. nih.govnih.gov In this context, this compound has significant potential, particularly within the metabolomics arm of multi-omics research. nih.gov
As a deuterated internal standard, this compound is critical for the accurate quantification of its non-deuterated counterpart, Iopamidol, in biological samples. This precise measurement is essential for building robust and reliable systems biology models that aim to understand the dynamic interplay between different biological processes. frontiersin.org By providing high-quality quantitative data, this compound can help researchers discover new molecular signatures and better understand complex disease pathophysiology. frontiersin.org The integration of such high-content data allows for the study of functional and causal relationships between molecular components, which is a key goal of systems biology. frontiersin.orgscilifelab.se
Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity using Deuterated Standards
Deuterated internal standards are invaluable tools for achieving the high precision and accuracy required in modern analytical chemistry, especially in techniques like mass spectrometry. clearsynth.com this compound serves this role by acting as an ideal internal standard for the quantification of Iopamidol. Because it is chemically almost identical to the analyte but has a different mass, it can be distinguished easily by a mass spectrometer. nih.gov
The use of deuterated standards like this compound offers several key advantages in analytical methods:
Accurate Quantification: They enable precise determination of an analyte's concentration by correcting for variations during sample preparation and analysis. clearsynth.com
Compensation for Matrix Effects: In complex samples such as environmental water or biological fluids, other co-existing compounds can interfere with the measurement of the target analyte. A deuterated standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction and more accurate results. clearsynth.commdpi.com
Method Validation: These standards are crucial for developing and validating analytical procedures, ensuring that the methods are robust and reliable. clearsynth.com
Research continues to leverage these benefits, with ongoing advancements in UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry) systems that utilize deuterated analogues to analyze compounds in highly complex matrices with greater speed and selectivity. lcms.cz
Potential for Expanded Use in Environmental Monitoring and Forensic Science Research (non-human)
The application of this compound is expanding beyond clinical and laboratory settings into environmental and forensic sciences. Iopamidol itself has been detected as a contaminant in surface waters, highlighting the need for sensitive monitoring methods. health.state.mn.us this compound is already being used as an internal standard in studies screening for pharmaceuticals in wastewater, demonstrating its direct utility in environmental monitoring. sfei.org Its use allows for the accurate quantification of Iopamidol contamination levels in various environmental matrices, from rivers and streams to wastewater treatment plant effluents. health.state.mn.ussfei.org
In the field of non-human forensic science, such as environmental forensics or wildlife toxicology, the principles of using deuterated standards for accurate quantification are well-established. nih.gov this compound can be employed in quantitative pyrolysis-GC/MS analysis to identify and quantify specific pollutants in environmental samples like soil and sediment. mdpi.comnih.gov This allows researchers to trace the source and concentration of contaminants with high reliability, which is crucial for both regulatory and research purposes.
Q & A
Q. What are the critical methodological considerations for synthesizing Iopamidol-d8 with high isotopic purity?
this compound, a deuterium-labeled analog of the nonionic X-ray contrast agent Iopamidol, requires rigorous isotopic purity (>98%) for reliable pharmacokinetic or metabolic studies. Key steps include:
- Deuterium Incorporation : Use of deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions to minimize proton exchange .
- Characterization : NMR spectroscopy (e.g., ¹H-NMR absence at labeled positions) and mass spectrometry (e.g., m/z shift +8) to confirm isotopic enrichment .
- Purification : Chromatographic techniques (HPLC or LC-MS) to isolate impurities arising from incomplete deuteration .
Q. How should researchers design in vitro experiments to evaluate this compound stability under physiological conditions?
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated bodily fluids to mimic physiological pH and ionic strength.
- Temperature Control : Incubate at 37°C with agitation to simulate blood flow .
- Stability Metrics : Quantify deuterium retention via LC-MS over time and assess degradation products (e.g., free iodine release via spectrophotometry) .
Q. What ethical and regulatory frameworks apply to preclinical studies involving this compound?
- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, including justification of sample size and humane endpoints .
- Deuterium Safety : While deuterium is non-radioactive, ensure Institutional Animal Care and Use Committee (IACUC) approval for labeled compound administration, particularly in long-term metabolic studies .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart be resolved?
Discrepancies may arise due to isotopic effects on metabolic pathways. Methodological solutions include:
- Analytical Validation : Cross-validate LC-MS/MS methods with internal standards (e.g., ¹³C-labeled analogs) to rule out instrumentation bias .
- Study Replication : Conduct parallel experiments in multiple model systems (e.g., rodents vs. human hepatocytes) to isolate species-specific metabolism .
- Statistical Reconciliation : Apply mixed-effects models to account for inter-individual variability in deuterium retention rates .
Q. What advanced techniques are recommended for tracing deuterium-labeled metabolites of this compound in complex biological matrices?
- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap systems to distinguish isotopic clusters from background noise .
- Isotopic Enrichment Analysis : Calculate deuterium incorporation ratios using software tools like Xcalibur or Proteome Discoverer to quantify metabolic turnover .
- Spatial Mapping : Combine MALDI imaging with deuterium tracking to localize metabolites in tissue sections .
Q. How can researchers address conflicting results in this compound’s renal clearance efficiency across studies?
- Confounding Variable Control : Standardize hydration status, glomerular filtration rate (GFR), and co-administered drugs in human or animal models .
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to isolate deuterium’s impact on renal tubular reabsorption .
- Meta-Analysis : Aggregate data from published studies (e.g., PubMed, Embase) using PRISMA guidelines to identify trends obscured by small sample sizes .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate LD₅₀ or EC₅₀ values .
- Bayesian Hierarchical Models : Account for nested data structures (e.g., multiple organ toxicity endpoints) .
- Sensitivity Analysis : Use Monte Carlo simulations to assess robustness of conclusions against outliers .
Q. How should researchers apply the FINER criteria to formulate hypotheses about this compound’s metabolic pathways?
- Feasible : Prioritize liver microsome assays over whole-organism studies for initial screening .
- Novel : Investigate uncharacterized deuterium-dependent phase II conjugation pathways .
- Ethical : Avoid unnecessary animal trials by leveraging in silico metabolism prediction tools (e.g., SwissADME) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
